3-Ethynylisonicotinaldehyde
Overview
Description
3-Ethynylisonicotinaldehyde is an organic compound with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol . It is characterized by the presence of an ethynyl group attached to the third position of an isonicotinaldehyde ring. This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 3-Ethynylisonicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isonicotinaldehyde and ethynylating agents.
Reaction Conditions: The ethynylation reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and tetrahydrofuran, while catalysts such as palladium or copper may be employed.
Purification: After the reaction, the product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-Ethynylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition, to form various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and selectivity of the desired products.
Scientific Research Applications
3-Ethynylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Although not used directly as a drug, it serves as a precursor in the synthesis of pharmaceutical intermediates and active compounds.
Industry: In industrial research, it is used to develop new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethynylisonicotinaldehyde involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Ethynylisonicotinaldehyde can be compared with other similar compounds, such as:
Isonicotinaldehyde: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylpyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Ethynylbenzaldehyde: Contains an ethynyl group and an aldehyde group but differs in the aromatic ring structure.
The presence of both the ethynyl and aldehyde groups in this compound makes it unique and versatile for various chemical transformations and research applications.
Properties
IUPAC Name |
3-ethynylpyridine-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c1-2-7-5-9-4-3-8(7)6-10/h1,3-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYSVFOTYOCVSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CN=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721328 | |
Record name | 3-Ethynylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-32-8 | |
Record name | 3-Ethynylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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